5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide
Overview
Description
5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide is a complex organic compound that features a benzisothiazole moiety, a piperazine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. Benzisothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the cyclopropyl group and the amide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzisothiazole ring can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in neuroleptic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide involves its interaction with specific molecular targets. For instance, it functions as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2) receptors, inhibiting synaptic reuptake of serotonin and norepinephrine . This dual antagonism is believed to contribute to its efficacy in treating conditions like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Structurally related and used as a preservative and antimicrobial.
Ziprasidone: Another benzisothiazole derivative used as an antipsychotic agent.
Uniqueness
5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cyclopropyl-5-oxopentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-17(20-14-8-9-14)6-3-7-18(25)22-10-12-23(13-11-22)19-15-4-1-2-5-16(15)26-21-19/h1-2,4-5,14H,3,6-13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISPOSJWXHNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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